methyl [4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolopyridine derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with fluorophenyl and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Cyclization with Pyridine: The thiazole intermediate is then cyclized with a pyridine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Substitution Reactions: The resulting thiazolopyridine compound is further functionalized by introducing fluorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine structures but different substituents.
Fluorophenyl and Methoxyphenyl Derivatives: Compounds with similar aromatic substitutions but different core structures.
Uniqueness
Methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate is unique due to its specific combination of a thiazolopyridine core with fluorophenyl and methoxyphenyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19FN2O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C22H19FN2O5S/c1-29-16-9-3-13(4-10-16)17-11-18(26)25(15-7-5-14(23)6-8-15)21-20(17)31-22(28)24(21)12-19(27)30-2/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
CEYXVAYVDBNAOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.